molecular formula C7HF4IO2 B15295890 2,3,5,6-Tetrafluoro-4-iodobenzoic acid

2,3,5,6-Tetrafluoro-4-iodobenzoic acid

Cat. No.: B15295890
M. Wt: 319.98 g/mol
InChI Key: IPBIQLSWJVGNAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,5,6-Tetrafluoro-4-iodobenzoic acid is a fluorinated aromatic compound with the molecular formula C7HF4IO2 and a molecular weight of 319.98 g/mol This compound is characterized by the presence of four fluorine atoms and one iodine atom attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5,6-tetrafluoro-4-iodobenzoic acid typically involves the iodination of 2,3,5,6-tetrafluorobenzoic acid. One common method includes the use of iodine and an oxidizing agent such as potassium iodate (KIO3) in an acidic medium. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the iodine atom at the desired position .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of this compound on a larger scale would likely involve similar iodination reactions with optimized reaction conditions to maximize yield and purity. Industrial processes would also incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 2,3,5,6-Tetrafluoro-4-iodobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction reactions can lead to different functionalized derivatives .

Scientific Research Applications

2,3,5,6-Tetrafluoro-4-iodobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,5,6-tetrafluoro-4-iodobenzoic acid involves its interaction with molecular targets through its functional groups. The presence of fluorine atoms enhances the compound’s reactivity and stability, while the iodine atom can participate in various chemical transformations. The specific pathways and molecular targets would depend on the context of its application, such as in drug development or material science .

Comparison with Similar Compounds

  • 2,3,4,5-Tetrafluoro-6-iodobenzoic acid
  • 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid
  • 2,3,4,5-Tetrafluoro-6-nitrobenzoic acid

Comparison: Compared to these similar compounds, 2,3,5,6-tetrafluoro-4-iodobenzoic acid is unique due to the specific positioning of the iodine atom and the combination of fluorine atoms. This unique structure imparts distinct chemical properties and reactivity, making it suitable for specialized applications in various fields .

Properties

Molecular Formula

C7HF4IO2

Molecular Weight

319.98 g/mol

IUPAC Name

2,3,5,6-tetrafluoro-4-iodobenzoic acid

InChI

InChI=1S/C7HF4IO2/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10/h(H,13,14)

InChI Key

IPBIQLSWJVGNAI-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)I)F)F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.